molecular formula C19H17N3O2 B12946672 N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-99-8

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12946672
CAS No.: 62366-99-8
M. Wt: 319.4 g/mol
InChI Key: RHJAOVWYISTKDI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazole ring and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of 3,4-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)acetamide
  • N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)propionamide
  • N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)butyramide

Uniqueness

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern on the benzamide moiety and the presence of the imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

62366-99-8

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-14(11-13(12)2)22-19(24)16-6-4-3-5-15(16)17(23)18-20-9-10-21-18/h3-11H,1-2H3,(H,20,21)(H,22,24)

InChI Key

RHJAOVWYISTKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3)C

Origin of Product

United States

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